molecular formula C8H15NO2 B1453264 3-Amino-2-cyclopentylpropanoic acid CAS No. 910444-21-2

3-Amino-2-cyclopentylpropanoic acid

Cat. No. B1453264
M. Wt: 157.21 g/mol
InChI Key: IVWXKVVOMANSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-cyclopentylpropanoic acid” is a compound with the CAS Number: 99295-81-5 . It has a molecular weight of 157.21 . The IUPAC name for this compound is (2R)-2-amino-3-cyclopentylpropanoic acid . It is stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Amino-2-cyclopentylpropanoic acid” is 1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“3-Amino-2-cyclopentylpropanoic acid” is a solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Formulations

    • Cypionic acid is used in pharmaceutical formulations . Its salts and esters are known as cypionates or cipionates .
    • The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .
    • Examples include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .
  • Organic Building Blocks in Synthesis

    • Cypionic Acid can be used as an organic building block in the synthesis of a variety of pharmaceutical compounds .
    • It is used for the synthesis of Testosterone Cypionate .

While specific applications for “3-Amino-2-cyclopentylpropanoic acid” are not readily available, I can provide some potential applications based on its structural similarity to amino acids and the known applications of amino acids in various scientific fields . Here are a few examples:

  • Nutritional Supplements

    • For example, branched-chain amino acids (BCAAs) are used to promote muscle growth and recovery in athletes .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWXKVVOMANSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680017
Record name 3-Amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-cyclopentylpropanoic acid

CAS RN

910444-21-2
Record name 3-Amino-2-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-cyclopentylpropanoic acid
Reactant of Route 2
3-Amino-2-cyclopentylpropanoic acid
Reactant of Route 3
3-Amino-2-cyclopentylpropanoic acid
Reactant of Route 4
3-Amino-2-cyclopentylpropanoic acid
Reactant of Route 5
3-Amino-2-cyclopentylpropanoic acid
Reactant of Route 6
3-Amino-2-cyclopentylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.